[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol
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Overview
Description
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic compound that features a unique combination of a purine derivative and a furodioxastannol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with a furodioxastannol precursor under specific conditions to form the final compound. Key reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methanol
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methyl sulfamate
Uniqueness
Compared to similar compounds, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol stands out due to its unique combination of a purine derivative and a furodioxastannol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
42822-80-0 |
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Molecular Formula |
C18H29N5O4Sn |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol |
InChI |
InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
OAFRUUAXTDPTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC |
Origin of Product |
United States |
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